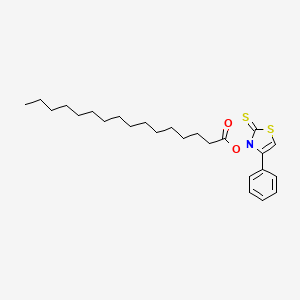
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-(3-oxiranylpropoxy)-6,8,11-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-(3-oxiranylpropoxy)-6,8,11-trihydroxy- is a complex organic compound that belongs to the class of naphthacenediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the naphthacenedione core, followed by the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the naphthacenedione core.
Acetylation: to introduce the acetyl group.
Methoxylation: to add the methoxy group.
Epoxidation: to form the oxiranyl group.
Hydroxylation: to introduce hydroxyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Temperature control: to ensure optimal reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or aldehydes.
Reduction: may produce alcohols.
Substitution: can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.
Biology
In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, similar compounds are often explored for their therapeutic potential, including their use as antibiotics or anticancer agents.
Industry
In industry, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example:
Binding to enzymes: to inhibit their activity.
Interacting with DNA: to interfere with replication or transcription.
Modulating signaling pathways: to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: A well-known anticancer agent with a similar naphthacenedione core.
Mitoxantrone: Another anticancer drug with structural similarities.
Uniqueness
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its specific reactivity and biological activities make it a valuable subject of study.
Propiedades
Número CAS |
100922-65-4 |
|---|---|
Fórmula molecular |
C26H26O9 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
9-acetyl-6,9,11-trihydroxy-4-methoxy-7-[3-(oxiran-2-yl)propoxy]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O9/c1-12(27)26(32)9-15-19(17(10-26)34-8-4-5-13-11-35-13)25(31)21-20(23(15)29)22(28)14-6-3-7-16(33-2)18(14)24(21)30/h3,6-7,13,17,29,31-32H,4-5,8-11H2,1-2H3 |
Clave InChI |
HKWKZNOKEPAVMF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OCCCC5CO5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


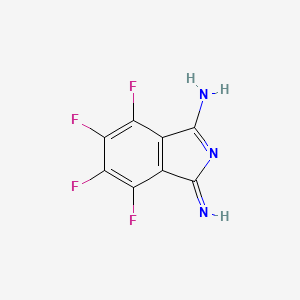
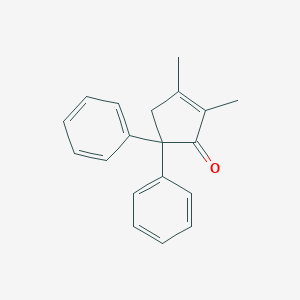
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
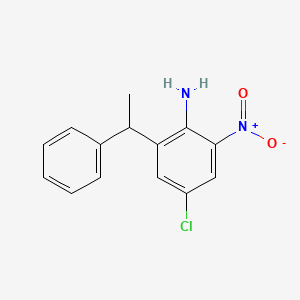
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)

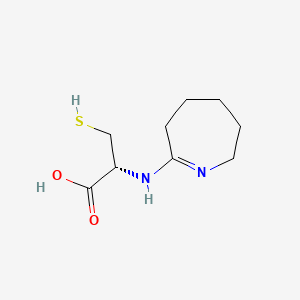
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
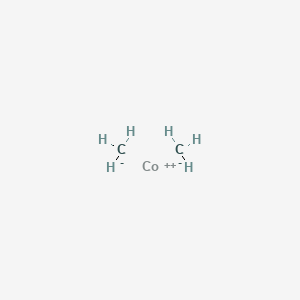
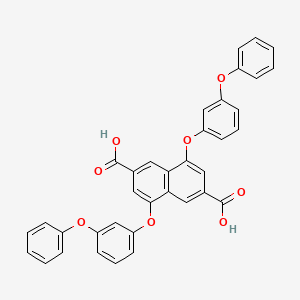

![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)
